5-(Bromomethyl)-2-methylpyridine hydrobromide
Overview
Description
5-(Bromomethyl)-2-methylpyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylpyridine hydrobromide typically involves the bromination of 2-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures to achieve the desired bromination .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to improve yield and efficiency. One reported method involves using 5-methylnicotinic acid as the starting material. The process includes esterification with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. This intermediate is then brominated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methylpyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or methanol.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methylpyridine derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-methylpyridine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methylpyridine hydrobromide involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds. This reactivity is crucial in the synthesis of various derivatives and intermediates used in pharmaceuticals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
Uniqueness
5-(Bromomethyl)-2-methylpyridine hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds that are not easily accessible through other intermediates.
Properties
IUPAC Name |
5-(bromomethyl)-2-methylpyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJZTHUYQRPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622905 | |
Record name | 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718608-10-7 | |
Record name | 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromomethyl)-2-methylpyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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